Enhanced Leaving Group Ability Evidenced by pKa of Parent Phenol
The reactivity of an aryl chloroformate is directly correlated with the leaving group ability of its corresponding phenolate, which is inversely related to the phenol's pKa. The parent phenol of this target compound, 2,6-dichloro-4-nitrophenol, has a predicted pKa of 3.81±0.44 . In stark contrast, the parent phenol of the common analog 4-nitrophenyl chloroformate is 4-nitrophenol, which has an experimentally determined pKa of 7.15 [1]. The significantly lower pKa indicates that the 2,6-dichloro-4-nitrophenolate leaving group is orders of magnitude more stable and, therefore, a much better leaving group.
| Evidence Dimension | Leaving group ability (inferred from parent phenol pKa) |
|---|---|
| Target Compound Data | pKa of 2,6-dichloro-4-nitrophenol: 3.81 ± 0.44 (Predicted) |
| Comparator Or Baseline | pKa of 4-nitrophenol: 7.15 (Experimental) |
| Quantified Difference | ΔpKa ≈ 3.3 units (indicating an approximately 2000-fold difference in leaving group ability based on the pKa difference) |
| Conditions | pKa values are for aqueous solution at 25°C. |
Why This Matters
This substantial difference in leaving group ability predicts that 2,6-dichloro-4-nitrophenyl chloroformate will react with nucleophiles significantly faster and more completely than 4-nitrophenyl chloroformate, enabling successful acylation of sterically hindered or less reactive substrates where the analog might fail.
- [1] 4-Nitrophenol. (2024, October 17). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/4-Nitrophenol. View Source
